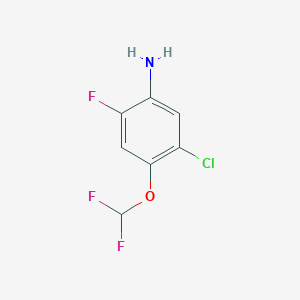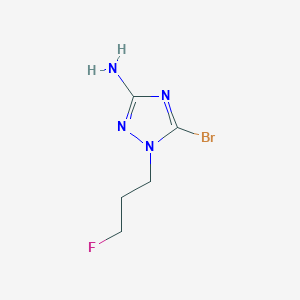
5-Chloro-4-(difluoromethoxy)-2-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-(difluoromethoxy)-2-fluoroaniline is a chemical compound with significant interest in various scientific fields. Its unique structure, characterized by the presence of chlorine, fluorine, and difluoromethoxy groups, makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(difluoromethoxy)-2-fluoroaniline typically involves multiple steps, including halogenation and methoxylation reactions. One common method involves the reaction of 5-chloro-2-fluoroaniline with difluoromethyl ether under specific conditions to introduce the difluoromethoxy group .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(difluoromethoxy)-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines.
Scientific Research Applications
5-Chloro-4-(difluoromethoxy)-2-fluoroaniline has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(difluoromethoxy)-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The presence of electronegative fluorine atoms enhances its reactivity and binding affinity to biological targets. This compound can inhibit or activate specific enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-4-(difluoromethoxy)pyridin-2-ylmethanol
- 5-Chloro-4-(difluoromethoxy)picolinic acid
Uniqueness
Compared to similar compounds, 5-Chloro-4-(difluoromethoxy)-2-fluoroaniline stands out due to its unique combination of chlorine, fluorine, and difluoromethoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C7H5ClF3NO |
|---|---|
Molecular Weight |
211.57 g/mol |
IUPAC Name |
5-chloro-4-(difluoromethoxy)-2-fluoroaniline |
InChI |
InChI=1S/C7H5ClF3NO/c8-3-1-5(12)4(9)2-6(3)13-7(10)11/h1-2,7H,12H2 |
InChI Key |
OTZXTOYGCSJWCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






amine](/img/structure/B15255884.png)



![3-Cyclopropyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B15255903.png)
![2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetaldehyde](/img/structure/B15255905.png)



![1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol](/img/structure/B15255942.png)
